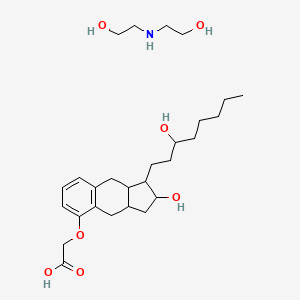

Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt

CAS No.:

Cat. No.: VC20424246

Molecular Formula: C27H45NO7

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H45NO7 |

|---|---|

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

| Standard InChI | InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2 |

| Standard InChI Key | RHWRWEUCEXUUAV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO |

Introduction

Chemical Structure and Development

Treprostinil diethanolamine is a novel salt form of treprostinil, a synthetic analogue of prostacyclin (PGI₂). The compound’s chemical structure includes treprostinil complexed with diethanolamine, enabling oral bioavailability through a sustained-release osmotic tablet . Unlike treprostinil sodium (used in intravenous and inhaled formulations), the diethanolamine salt optimizes physicochemical properties such as solubility and stability, critical for prolonged gastrointestinal absorption .

Crystallization and Polymorph Control

The development of UT-15C required rigorous polymorph control to ensure consistent drug release. Two crystalline forms were identified: a metastable form (Form I) and a thermodynamically stable form (Form II). Process optimization involved seeding techniques in solvent systems such as ethyl acetate/heptane or acetone/water, yielding Form II with dense particle morphology suitable for tablet manufacturing . Slurrying in heptane further converted lighter particles into the stable polymorph, ensuring batch-to-batch reproducibility .

Pharmacological Profile

Mechanism of Action

Treprostinil diethanolamine exerts its effects via prostacyclin receptor agonism, leading to:

-

Vasodilation: Reduction of pulmonary and systemic vascular resistance through cAMP-mediated smooth muscle relaxation .

-

Anti-proliferative Effects: Inhibition of pulmonary artery smooth muscle cell hyperplasia, mitigating vascular remodeling .

-

Platelet Aggregation Inhibition: Reduction in thrombotic risk, a critical factor in PAH progression .

Comparative studies in rats confirmed that UT-15C and treprostinil sodium exhibit identical cardiovascular profiles, validating the bioequivalence of the salt forms .

Absorption and Bioavailability

-

Absolute Bioavailability: 17% compared to intravenous treprostinil, with peak plasma concentrations () achieved at 4–6 hours post-dose .

-

Food Effect: High-calorie meals increase absorption by 30–50%, necessitating administration with food .

-

Dose Proportionality: Linear pharmacokinetics observed at doses of 0.5–15 mg, with less than dose-proportional increases in due to first-pass metabolism .

Distribution and Metabolism

-

Protein Binding: 96% plasma protein binding, independent of concentration .

-

Metabolism: Hepatic via CYP2C8 (major) and CYP2C9 (minor), generating inactive metabolites through oxidation and glucuronidation .

-

Half-Life: Approximately 3.5 hours, consistent across formulations .

Excretion

Clinical Efficacy in Pulmonary Arterial Hypertension

FREEDOM-EV (NCT01560624)

This pivotal trial evaluated UT-15C as add-on therapy in PAH patients on oral monotherapy (endothelin receptor antagonists or phosphodiesterase-5 inhibitors). Key outcomes included:

-

Primary Endpoint: 26% risk reduction in clinical worsening (hazard ratio [HR]: 0.74; 95% CI: 0.56–0.97; P=0.03) .

-

6-Minute Walk Distance (6MWD): Median improvement of 12 meters vs. placebo at Week 24 (P<0.01) .

Study TDE-PH-302

Monotherapy with UT-15C demonstrated:

-

Dose-Response Relationship: Each 0.01 mg/kg dose increase correlated with a 1.23% improvement in 6MWD (P<0.05) .

-

Trough-to-Peak Ratio: Consistent hemodynamic effects over 12-hour intervals .

Comparative Pharmacokinetics Across Formulations

| Parameter | Intravenous (Remodulin®) | Inhaled (Tyvaso®) | Oral (UT-15C) |

|---|---|---|---|

| Bioavailability | 100% | 70% | 17% |

| N/A | 15 min | 4–6 h | |

| Half-Life | 2 h | 2 h | 3.5 h |

| Dosing Frequency | Continuous infusion | 4× daily | 2–3× daily |

Regulatory and Manufacturing Considerations

Regulatory Status

-

FDA: Received Complete Response Letter in 2013 due to insufficient efficacy data in monotherapy trials . Resubmitted with FREEDOM-EV data; pending approval as of 2025 .

-

EMA: Orphan Drug designation granted in 2004; Phase III ongoing .

Manufacturing Challenges

-

Polymorph Stability: Rigorous control of crystallization conditions (temperature, solvent ratios) to prevent reversion to Form I .

-

Tablet Formulation: Osmotic core design ensures sustained release over 12 hours, minimizing peak-trough fluctuations .

Future Directions

Expanded Indications

-

Scleroderma-Associated Digital Ulcers: Phase II trials (NCT01560637) showed improved perfusion and ulcer healing .

-

Chronic Thromboembolic Pulmonary Hypertension (CTEPH): Preclinical data support vasodilatory effects in non-operable cases .

Pediatric Formulations

Physiologically based pharmacokinetic (PBPK) models predict safe dosing in adolescents, with trials planned for 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume